molecular formula C12H21NO10S3 B1256310 [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E,1Z)-5-methylsulfinyl-N-sulfooxypent-4-enimidothioate

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E,1Z)-5-methylsulfinyl-N-sulfooxypent-4-enimidothioate

Cat. No. B1256310
M. Wt: 435.5 g/mol
InChI Key: ZFLXCZJBYSPSKU-MUXZQFKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E,1Z)-5-methylsulfinyl-N-sulfooxypent-4-enimidothioate is a natural product found in Raphanus sativus, Brassica aucheri, and Brassica oleracea with data available.

Scientific Research Applications

Solubility in Ethanol-Water Solutions

The solubility of related saccharides, including compounds structurally similar to the chemical , has been studied in ethanol-water solutions. These studies provide insight into the solubility behavior of complex saccharides in different solvent mixtures, which is crucial for understanding their applications in various scientific fields (Gong, Wang, Zhang, & Qu, 2012).

Spectroscopic Study of Related Compounds

A spectroscopic study of a compound structurally related to the target molecule, known as quercetin 3-D-galactoside (Q3G), was conducted. This study utilized DFT (Density Functional Theory) methods to analyze the molecule's potential energy surfaces, HOMO-LUMO energy gaps, and UV spectra. Such studies are crucial for understanding the electronic and structural properties of complex organic molecules (Aydın & Özpozan, 2020).

Computational Study on Diabetes Management

A computational study explored the role of a structurally related compound in the management of diabetes. This research utilized molecular docking and dynamics simulation to predict the binding pose of the compound in the active site of target proteins, providing insights into its potential therapeutic applications (Muthusamy & Krishnasamy, 2016).

Synthesis Methodologies

Research has been conducted on the synthesis methodologies of similar compounds, focusing on regioselective sulfamoylation and stereoselective synthesis. These studies are significant for the development of efficient synthetic routes for complex organic molecules, which can have various applications in scientific research (Miller et al., 2015).

properties

Product Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E,1Z)-5-methylsulfinyl-N-sulfooxypent-4-enimidothioate

Molecular Formula

C12H21NO10S3

Molecular Weight

435.5 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E,1Z)-5-methylsulfinyl-N-sulfooxypent-4-enimidothioate

InChI

InChI=1S/C12H21NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h3,5,7,9-12,14-17H,2,4,6H2,1H3,(H,19,20,21)/b5-3+,13-8-/t7-,9-,10+,11-,12+,25?/m1/s1

InChI Key

ZFLXCZJBYSPSKU-MUXZQFKVSA-N

Isomeric SMILES

CS(=O)/C=C/CC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CS(=O)C=CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O

synonyms

4-methylsulfinyl-3-butenyl GL
4-methylsulfinyl-3-butenyl glucosinolate
glucoraphenin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E,1Z)-5-methylsulfinyl-N-sulfooxypent-4-enimidothioate
Reactant of Route 2
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E,1Z)-5-methylsulfinyl-N-sulfooxypent-4-enimidothioate
Reactant of Route 3
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E,1Z)-5-methylsulfinyl-N-sulfooxypent-4-enimidothioate
Reactant of Route 4
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E,1Z)-5-methylsulfinyl-N-sulfooxypent-4-enimidothioate
Reactant of Route 5
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E,1Z)-5-methylsulfinyl-N-sulfooxypent-4-enimidothioate
Reactant of Route 6
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E,1Z)-5-methylsulfinyl-N-sulfooxypent-4-enimidothioate

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